An In-depth Technical Guide to the Chemical Properties and Applications of Fmoc-Met(CF3)-OH
An In-depth Technical Guide to the Chemical Properties and Applications of Fmoc-Met(CF3)-OH
Introduction
For researchers, scientists, and professionals in drug development, the quest for novel peptide therapeutics with enhanced properties is perpetual. The strategic incorporation of non-canonical amino acids is a powerful tool in this endeavor, offering the potential to modulate a peptide's conformational stability, proteolytic resistance, and pharmacokinetic profile. Among these, fluorinated amino acids have garnered significant interest due to the unique physicochemical properties imparted by fluorine. This guide provides a comprehensive technical overview of Fmoc-Met(CF3)-OH, a trifluoromethylated analog of methionine, designed to be a valuable resource for its synthesis, handling, and application in solid-phase peptide synthesis (SPPS).
The Genesis of Fmoc-Met(CF3)-OH: Synthesis and Characterization
The journey to utilizing any modified amino acid in peptide synthesis begins with its robust and well-characterized synthesis. Fmoc-Met(CF3)-OH, also known as N-(9-Fluorenylmethoxycarbonyl)-S-trifluoromethyl-L-homocysteine, is not as commonly available as its canonical counterpart, necessitating a clear understanding of its preparation for bespoke applications.
Synthesis of S-Trifluoromethyl-L-homocysteine (L-TFM)
The synthesis of the unprotected amino acid, L-TFM, is a critical first step. A plausible and efficient synthetic route commences from N-acetyl-D,L-homocysteine thiolactone and introduces the trifluoromethyl group via a reaction with trifluoromethyl iodide.
Experimental Protocol: Synthesis of L-S-Trifluoromethyl-homocysteine
-
Reaction Setup: In a suitable reaction vessel, dissolve N-acetyl-D,L-homocysteine thiolactone in an appropriate solvent, such as a mixture of liquid ammonia and an organic co-solvent, under an inert atmosphere (e.g., argon or nitrogen).
-
Trifluoromethylation: Introduce trifluoromethyl iodide (CF3I) to the reaction mixture. The reaction is typically carried out at low temperatures to control the reactivity of the reagents.
-
Work-up and Hydrolysis: Following the completion of the trifluoromethylation reaction, the reaction mixture is carefully quenched. The N-acetyl protecting group is then removed by acid or enzymatic hydrolysis to yield the free amino acid, S-trifluoromethyl-L-homocysteine.
-
Purification: The crude product is purified using standard techniques such as ion-exchange chromatography or crystallization to obtain the pure L-TFM.
N-Terminal Fmoc Protection
With the successful synthesis of L-TFM, the subsequent crucial step is the protection of the α-amino group with the fluorenylmethoxycarbonyl (Fmoc) group. This protection is essential for its use in Fmoc-based SPPS.[1]
Experimental Protocol: Fmoc Protection of L-TFM
-
Dissolution: Dissolve S-trifluoromethyl-L-homocysteine in an aqueous solution of a mild base, such as sodium bicarbonate or sodium carbonate, to deprotonate the amino group and facilitate the reaction.
-
Fmocylation: Add a solution of Fmoc-succinimide (Fmoc-OSu) or Fmoc-chloride (Fmoc-Cl) in an organic solvent like dioxane or acetone to the aqueous solution of the amino acid. The reaction is typically stirred at room temperature for several hours.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) to ensure the complete consumption of the starting amino acid.
-
Work-up and Purification: Upon completion, the reaction mixture is acidified to protonate the carboxylic acid. The product is then extracted with an organic solvent like ethyl acetate. The organic layer is washed, dried, and the solvent is evaporated to yield the crude Fmoc-Met(CF3)-OH. Further purification can be achieved by column chromatography or recrystallization to yield the final product with high purity.
Core Chemical Properties of Fmoc-Met(CF3)-OH
The introduction of the trifluoromethyl group significantly alters the chemical properties of the methionine side chain, which in turn influences its behavior in peptide synthesis and the properties of the final peptide.
| Property | Fmoc-Met-OH | Fmoc-Met(CF3)-OH | Rationale for Difference |
| Molecular Weight | 371.45 g/mol | 425.41 g/mol | Addition of three fluorine atoms and removal of three hydrogen atoms. |
| Solubility | Soluble in DMF, DMSO, and other polar organic solvents.[1] | Expected to have good solubility in common SPPS solvents like DMF and NMP, similar to other Fmoc-amino acids. The increased hydrophobicity of the CF3 group may slightly alter solubility characteristics. | The bulky and lipophilic Fmoc group generally ensures good solubility in organic solvents.[2] |
| Stability to Oxidation | The thioether side chain is susceptible to oxidation to the corresponding sulfoxide and sulfone, particularly during cleavage. | The electron-withdrawing nature of the trifluoromethyl group is expected to render the sulfur atom less nucleophilic and therefore more resistant to oxidation compared to the methyl group in methionine. | The high electronegativity of fluorine atoms reduces the electron density on the sulfur atom, making it less prone to oxidation. |
| Handling and Storage | Should be stored at low temperatures (-20°C) to minimize degradation. | Recommended storage at -20°C to ensure long-term stability and prevent potential degradation. | Standard practice for storing valuable and sensitive reagents to maintain their integrity over time. |
Application in Solid-Phase Peptide Synthesis (SPPS)
The use of Fmoc-Met(CF3)-OH in SPPS follows the general principles of the Fmoc/tBu strategy. However, certain considerations should be taken into account to ensure successful incorporation and to maintain the integrity of the modified residue.
SPPS Workflow Overview
The following diagram illustrates the key steps in a typical Fmoc-SPPS cycle for the incorporation of Fmoc-Met(CF3)-OH.
Caption: General workflow for the incorporation of Fmoc-Met(CF3)-OH in SPPS.
Coupling Reactions
The choice of coupling reagent is critical for achieving high coupling efficiency, especially with modified amino acids.
Recommended Coupling Reagents:
-
HBTU/HOBt or HATU/HOAt: These phosphonium- and uronium-based reagents are highly efficient and are recommended for the coupling of Fmoc-Met(CF3)-OH. They generate the active ester in situ, leading to rapid and complete coupling.
-
DIC/OxymaPure®: This carbodiimide-based activation method with OxymaPure® as an additive is another excellent choice, known for its low racemization potential and high efficiency.
Experimental Protocol: Manual Coupling of Fmoc-Met(CF3)-OH
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin for C-terminal amides) in DMF for at least 30 minutes. Perform Fmoc deprotection of the N-terminal amino acid on the resin using 20% piperidine in DMF.
-
Activation: In a separate vessel, dissolve Fmoc-Met(CF3)-OH (3-5 equivalents relative to resin loading), a suitable coupling reagent (e.g., HBTU, 3-5 equivalents), and a base (e.g., DIPEA, 6-10 equivalents) in DMF. Allow the mixture to pre-activate for a few minutes.
-
Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring: Perform a Kaiser test or other appropriate colorimetric test to confirm the completion of the coupling reaction. A negative test indicates a complete reaction.
-
Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.
Cleavage and Deprotection
The final step in SPPS is the cleavage of the peptide from the resin and the removal of any side-chain protecting groups. The stability of the S-CF3 bond under standard acidic cleavage conditions is a key consideration.
Cleavage Cocktail Considerations:
While the S-CF3 bond is expected to be more stable than the S-CH3 bond, it is still prudent to use a cleavage cocktail that minimizes potential side reactions.
-
Reagent K (TFA/water/phenol/thioanisole/EDT): This is a standard cleavage cocktail that is generally effective. The scavengers in this mixture help to quench reactive species generated during cleavage.
-
Modified Cleavage Cocktails: For peptides that are particularly sensitive, the inclusion of scavengers like triisopropylsilane (TIS) is recommended to effectively scavenge any carbocations that may be formed.
Experimental Protocol: Cleavage of a Met(CF3)-Containing Peptide
-
Resin Preparation: Wash the fully synthesized peptide-resin with DCM and dry it under vacuum.
-
Cleavage: Treat the dried peptide-resin with a freshly prepared cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) for 2-3 hours at room temperature.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide from the filtrate by adding cold diethyl ether.
-
Isolation and Purification: Centrifuge the mixture to pellet the crude peptide. Wash the peptide pellet with cold ether, and then dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) for purification by reverse-phase HPLC.
Impact of Met(CF3) Incorporation on Peptide Properties
The introduction of a trifluoromethyl group in place of a methyl group at the methionine side chain can have a profound impact on the physicochemical and biological properties of the resulting peptide.
Conformational Effects
The steric bulk and electronic properties of the CF3 group can influence the local peptide conformation. The increased hydrophobicity of the Met(CF3) side chain may promote its burial within the peptide structure, potentially stabilizing folded conformations.
Enhanced Stability
-
Proteolytic Stability: The S-CF3 moiety is anticipated to be more resistant to enzymatic cleavage by proteases that recognize and cleave at methionine residues. This is due to the altered size, electronics, and hydrophobicity of the side chain, which may hinder recognition by the enzyme's active site.
-
Chemical Stability: As previously mentioned, the trifluoromethyl group enhances the oxidative stability of the sulfur atom. This is a significant advantage over natural methionine, which is prone to oxidation.[3]
Increased Hydrophobicity
The trifluoromethyl group is significantly more hydrophobic than a methyl group. The incorporation of Met(CF3) will therefore increase the overall hydrophobicity of the peptide.[4] This can have several consequences:
-
Enhanced Receptor Binding: The increased hydrophobicity may lead to improved binding affinity for receptors with hydrophobic binding pockets.
-
Improved Membrane Permeability: In some cases, increased lipophilicity can enhance the ability of a peptide to cross cell membranes.
-
Potential for Aggregation: A significant increase in hydrophobicity can also lead to issues with peptide aggregation and reduced solubility in aqueous solutions. Careful sequence design is necessary to mitigate this risk.
Analytical Characterization of Met(CF3)-Containing Peptides
The unique properties of the trifluoromethyl group provide valuable handles for the analytical characterization of peptides containing this modified amino acid.
Mass Spectrometry
-
Molecular Weight Determination: The incorporation of Met(CF3) will result in a predictable mass shift compared to the native peptide, which can be readily confirmed by mass spectrometry. The mass difference between Met and Met(CF3) is +54.02 Da.
-
Fragmentation Analysis: In tandem mass spectrometry (MS/MS), the fragmentation pattern of the peptide will be influenced by the presence of the Met(CF3) residue. While detailed fragmentation studies are limited, it is expected that the peptide backbone will fragment according to standard rules (b- and y-ions). The stability of the S-CF3 bond suggests that fragmentation within the side chain may be less prevalent than in some other modified amino acids.
19F Nuclear Magnetic Resonance (NMR) Spectroscopy
The presence of the three magnetically equivalent fluorine atoms in the CF3 group makes 19F NMR a powerful tool for studying the structure and dynamics of Met(CF3)-containing peptides.[5]
-
Conformational Probing: The chemical shift of the 19F signal is highly sensitive to the local electronic environment. Changes in peptide conformation, ligand binding, or solvent exposure can lead to measurable changes in the 19F chemical shift.
-
Structural and Dynamic Studies: 19F NMR can be used to study protein folding, dynamics, and interactions with other molecules, with the CF3 group serving as a non-perturbative, site-specific probe.
Conclusion
Fmoc-Met(CF3)-OH represents a valuable building block for the synthesis of novel peptides with enhanced chemical and biological properties. Its increased stability against oxidation and the potential for improved proteolytic resistance make it an attractive alternative to natural methionine in peptide drug design. The unique analytical handle provided by the trifluoromethyl group, particularly for 19F NMR studies, further enhances its utility as a research tool. While specific protocols for its use in SPPS are still emerging, the principles outlined in this guide, based on established Fmoc chemistry and an understanding of the properties of fluorinated compounds, provide a solid foundation for its successful application in the laboratory. As the demand for more robust and effective peptide therapeutics continues to grow, the strategic use of modified amino acids like Fmoc-Met(CF3)-OH will undoubtedly play an increasingly important role in the future of drug discovery and development.
References
-
Wikipedia. Fluorenylmethyloxycarbonyl protecting group. Wikipedia. Available at: [Link]
-
ResearchGate. Fmoc Solid-Phase Peptide Synthesis | Request PDF. ResearchGate. Available at: [Link]
-
RSC Publishing. Protecting group free radical C–H trifluoromethylation of peptides. RSC Publishing. Available at: [Link]
-
Nowick Laboratory. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Nowick Laboratory. Available at: [Link]
-
Springer Nature Experiments. Fmoc Solid-Phase Peptide Synthesis. Springer Nature Experiments. Available at: [Link]
-
National Institutes of Health. Laser-initiated Radical Trifluoromethylation of Peptides and Proteins and Its Application to Mass Spectrometry-Based Protein Footprinting. National Institutes of Health. Available at: [Link]
-
PMC. Trifluoromethylthiolation of Tryptophan and Tyrosine Derivatives: A Tool for Enhancing the Local Hydrophobicity of Peptides. PMC. Available at: [Link]
-
ResearchGate. Electrophilic S-Trifluoromethylation of Cysteine Side Chains in alpha- and beta-Peptides: Isolation of Trifluoronethylated Sandostatin (R) (Octreotide) Derivatives. ResearchGate. Available at: [Link]
-
ResearchGate. Hydrophobicity indexes (φ0) of peptides and relative hydrophobicity... | Download Table. ResearchGate. Available at: [Link]
-
PubMed. Laser-Initiated Radical Trifluoromethylation of Peptides and Proteins: Application to Mass-Spectrometry-Based Protein Footprinting. PubMed. Available at: [Link]
-
PubMed. Better stability of total homocysteine measurement with sodium fluoride than with EDTA. PubMed. Available at: [Link]
-
MDPI. Fluorinated Protein and Peptide Materials for Biomedical Applications. MDPI. Available at: [Link]
-
Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. AJPAMC. Available at: [Link]
-
ResearchGate. (PDF) Comparative effects of trifluoromethyl- and methyl-group substitutions in proline. ResearchGate. Available at: [Link]
-
ResearchGate. (PDF) Protecting Group Free Radical C-H Trifluoromethylation of Peptides. ResearchGate. Available at: [Link]
-
PMC. Advances in Fmoc solid‐phase peptide synthesis. PMC. Available at: [Link]
-
Aapptec Peptides. Fmoc-Met(O)-OH; N-Fmoc-L-methionine-D,L-sulfoxide; CAS 76265-70-8. Aapptec Peptides. Available at: [Link]
-
ACS Publications. Inorganic Chemistry Vol. 65 No. 4. ACS Publications. Available at: [Link]
-
PubMed. Comparative effects of atorvastatin, simvastatin, and fenofibrate on serum homocysteine levels in patients with primary hyperlipidemia. PubMed. Available at: [Link]
-
PMC. Fluorinated peptide biomaterials. PMC. Available at: [Link]
-
ResearchGate. Stability of Plasma Homocysteine, S-Adenosylmethionine, and S-Adenosylhomocysteine in EDTA, Acidic Citrate, and PrimavetteTM Collection Tubes. ResearchGate. Available at: [Link]
-
YouTube. Mass Spectrometry for Peptides and Hydrolysate Proteins Analysis. YouTube. Available at: [Link]
Sources
- 1. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 2. chemimpex.com [chemimpex.com]
- 3. biosynth.com [biosynth.com]
- 4. Trifluoromethylthiolation of Tryptophan and Tyrosine Derivatives: A Tool for Enhancing the Local Hydrophobicity of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Laser-Initiated Radical Trifluoromethylation of Peptides and Proteins: Application to Mass-Spectrometry-Based Protein Footprinting - PubMed [pubmed.ncbi.nlm.nih.gov]
